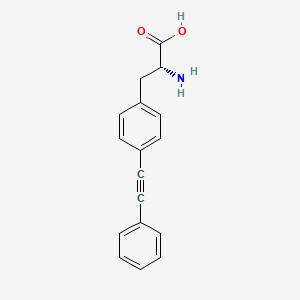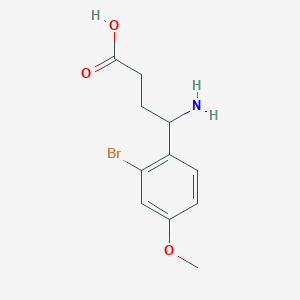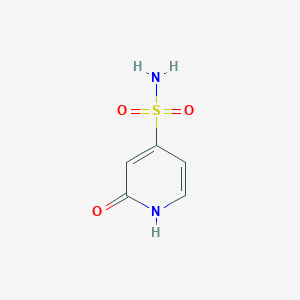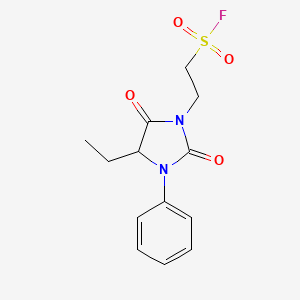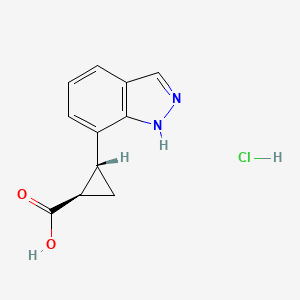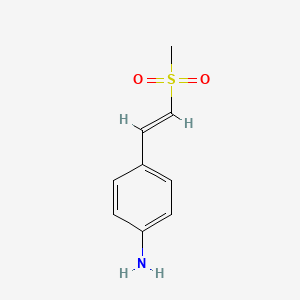
4-(2-(Methylsulfonyl)vinyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-(Methylsulfonyl)vinyl)aniline is an organic compound that belongs to the class of aniline derivatives. This compound is characterized by the presence of a methylsulfonyl group attached to a vinyl group, which is further connected to an aniline moiety. The compound’s unique structure imparts specific chemical properties, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-(Methylsulfonyl)vinyl)aniline typically involves the reaction of aniline derivatives with sulfonyl chlorides or sulfonic acids under specific conditions. One common method is the photoredox-catalyzed reaction, which uses sulfonyl radicals generated from sulfonate salts. This method is mild and allows for the late-stage functionalization of drugs .
Industrial Production Methods: Industrial production of this compound often employs large-scale sulfonylation reactions. These reactions are carried out under controlled conditions to ensure high yield and purity. The use of transition-metal-catalyzed coupling reactions, such as the Suzuki–Miyaura coupling, is also prevalent in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions: 4-(2-(Methylsulfonyl)vinyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur on the aniline ring.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Sulfonyl chlorides or sulfonic acids in the presence of Lewis or Brønsted acids.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted aniline derivatives.
Wissenschaftliche Forschungsanwendungen
4-(2-(Methylsulfonyl)vinyl)aniline has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-(2-(Methylsulfonyl)vinyl)aniline involves its interaction with specific molecular targets. In biological systems, the compound selectively inhibits the COX-2 enzyme, reducing inflammation. The sulfonyl group plays a crucial role in binding to the active site of the enzyme, thereby blocking its activity .
Vergleich Mit ähnlichen Verbindungen
- 4-(Methylsulfonyl)aniline
- 2-(Methylsulfonyl)aniline
- Vinyl sulfone derivatives
Comparison: 4-(2-(Methylsulfonyl)vinyl)aniline is unique due to the presence of both a vinyl group and a methylsulfonyl group. This combination imparts distinct chemical properties, such as increased reactivity and selectivity in biological systems. Compared to other similar compounds, it offers enhanced anti-inflammatory activity and greater versatility in synthetic applications .
Eigenschaften
Molekularformel |
C9H11NO2S |
|---|---|
Molekulargewicht |
197.26 g/mol |
IUPAC-Name |
4-[(E)-2-methylsulfonylethenyl]aniline |
InChI |
InChI=1S/C9H11NO2S/c1-13(11,12)7-6-8-2-4-9(10)5-3-8/h2-7H,10H2,1H3/b7-6+ |
InChI-Schlüssel |
BXYLEYDJYXHXPT-VOTSOKGWSA-N |
Isomerische SMILES |
CS(=O)(=O)/C=C/C1=CC=C(C=C1)N |
Kanonische SMILES |
CS(=O)(=O)C=CC1=CC=C(C=C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


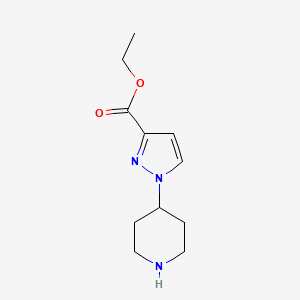
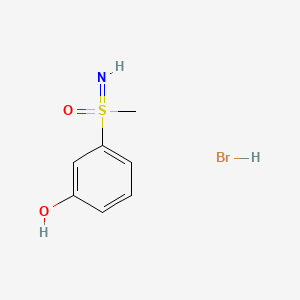
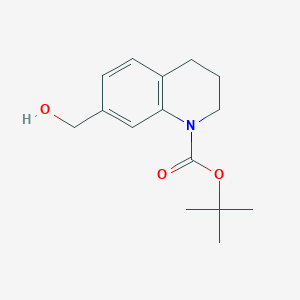
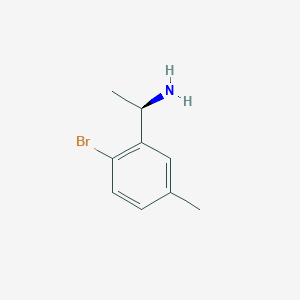
![2-[(Thiophen-2-yl)methyl]-3h-imidazo[4,5-b]pyridin-5-amine](/img/structure/B13553322.png)
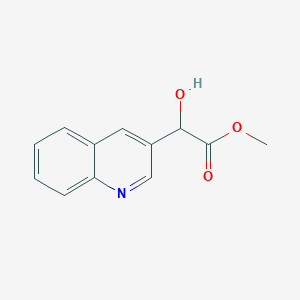
![1-[3-(1-methyl-1H-imidazol-2-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B13553334.png)
![1-{7-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl}methanamine dihydrochloride](/img/structure/B13553342.png)
![Tert-butyl 3-(hydroxymethyl)-8-oxa-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B13553347.png)
